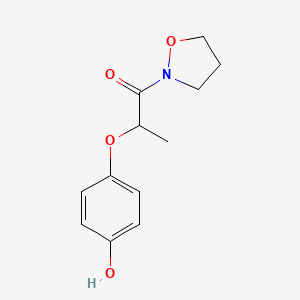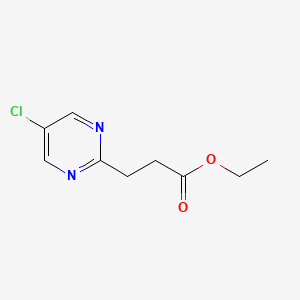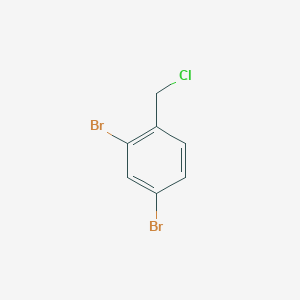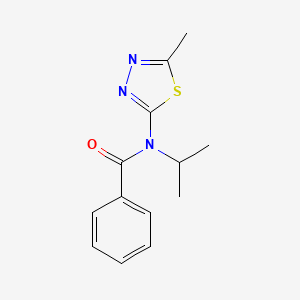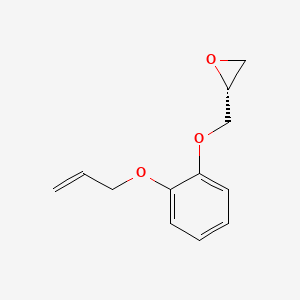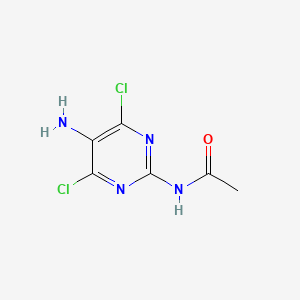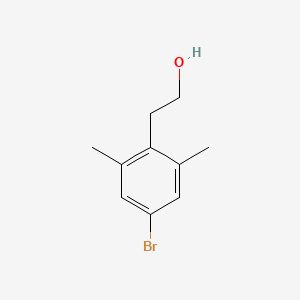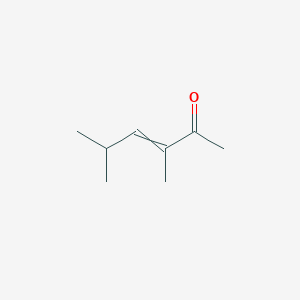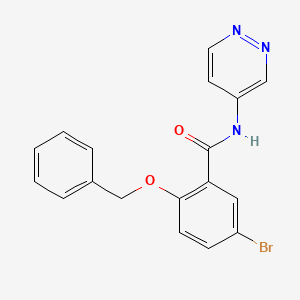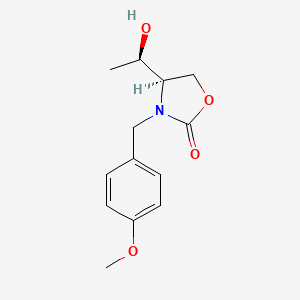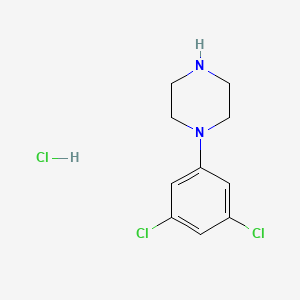
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride typically involves the cyclization of 3,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods
For industrial production, the method involves the use of protonic solvents for after-treatment and refining. This process ensures high yield and purity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a partial agonist at central dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its effects in treating psychiatric disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and has similar pharmacological properties.
1-(4-Methoxyphenyl)piperazine: Used in various chemical syntheses.
1-(4-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct applications.
Uniqueness
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and pharmacological properties. Its ability to act on multiple neurotransmitter receptors makes it valuable in the development of psychiatric medications.
Propriétés
Formule moléculaire |
C10H13Cl3N2 |
|---|---|
Poids moléculaire |
267.6 g/mol |
Nom IUPAC |
1-(3,5-dichlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H |
Clé InChI |
GJASZYGGGRNXFT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


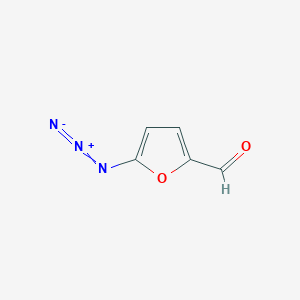
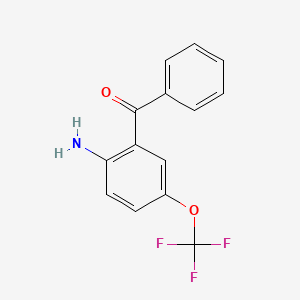
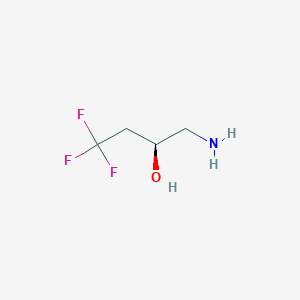
![5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B8643030.png)
